molecular formula C8H6IN3O2 B1445524 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1398534-56-9

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1445524
CAS No.: 1398534-56-9
M. Wt: 303.06 g/mol
InChI Key: IBSQIBJAAZAPON-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6IN3O2. It is a derivative of pyrrolo[2,3-b]pyridine, which is known for its biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine. This can be achieved through a halogenation reaction using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would include nitration, methylation, and iodination steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 3-Amino-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as the fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the nitrogen atom.

    1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom.

    3-Bromo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure with bromine instead of iodine.

Uniqueness

3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the iodine and nitro groups, which contribute to its distinct reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSQIBJAAZAPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (0.872 g, 21.80 mmol) in DMF (80 mL) was added 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) predissolved in DMF (20 mL) dropwise over 30 mins at 0° C. The reaction mixture was then left stirring at 0° C. for 15 mins. After which, methyl iodide (1.090 mL, 17.44 mmol) was added and the resulting reaction mixture was stirred at 0° C. for ca. 1 hour. The reaction mixture was quenched with ammonium chloride solution (ca. 150 mL). The aqueous phase was extracted with ethyl acetate (3×80 mL). The combined organic phases were dried and concentrated. Another batch of 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine (D16) (4.2 g, 14.53 mmol) was treated in the same way. The residue from both reactions were combined and purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane to give the title compound (6.4 g). The impure fractions were re-purified by chromatography on silica, eluting with a gradient of 0-30% ethyl acetate in cyclohexane to give another batch of the title compound (1.32 g). LCMS (A): m/z (M+H)+ 304, C8H6IN3O2 requires 303 (acidic).
Quantity
0.872 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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